molecular formula C21H25N3O4S B2640591 N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide CAS No. 1396849-74-3

N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide

Cat. No. B2640591
CAS RN: 1396849-74-3
M. Wt: 415.51
InChI Key: ROKXBPYYLBKBOY-UHFFFAOYSA-N
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Description

N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide, also known as NCT-501, is a small molecule inhibitor that has been recently discovered and studied for its potential therapeutic uses. It has been found to have anticancer properties and has been studied for its ability to inhibit the Wnt/β-catenin signaling pathway, which is often overexpressed in cancer cells.

Scientific Research Applications

Stereochemical and Electronic Interaction Studies

  • Research has explored the stereochemical and electronic interactions of compounds structurally similar to N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide, contributing to our understanding of their chemical behavior and potential applications in various fields like material science and drug design (Olivato et al., 2008).

Potential for Medical Applications

  • Some studies have focused on related compounds' medical applications, such as treating certain diseases or as inhibitors for specific biological targets. For example, research into derivatives of propanamides has shown promise in areas like anti-inflammatory treatments (Dassonville et al., 2008).

Antimicrobial and Antifungal Activity

  • There has been significant interest in the antimicrobial and antifungal activities of N-(naphthalen-1-yl)propanamide derivatives, indicating potential for these compounds in developing new antimicrobial agents (Evren et al., 2020).

Anticancer Activity

  • The synthesis of certain propanamide derivatives has shown anticancer activities, suggesting a pathway for new cancer treatment drugs (El Rayes et al., 2019).

Quantum Chemical Studies

  • Quantum chemical studies have been conducted on similar compounds, offering insights into their molecular properties and potential applications in drug development (Otuokere & Amaku, 2015).

Pharmacokinetics and Metabolism

  • Some research has focused on the pharmacokinetics and metabolism of similar compounds in preclinical studies, which is crucial for understanding how these compounds behave in biological systems (Wu et al., 2006).

Synthesis and Structure-Activity Relationship

  • Studies have also been conducted on the synthesis and structure-activity relationships of α-phenylsulfonyl propanamide, providing valuable information for the development of herbicides (Omokawa et al., 1985).

Corrosion Inhibition

  • Research into nicotinamide derivatives, closely related to the compound , has demonstrated potential in the field of corrosion inhibition, which could have significant industrial applications (Chakravarthy et al., 2014).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c25-20(10-14-29(27,28)19-6-2-1-3-7-19)23-15-17-8-12-24(13-9-17)21(26)18-5-4-11-22-16-18/h1-7,11,16-17H,8-10,12-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKXBPYYLBKBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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